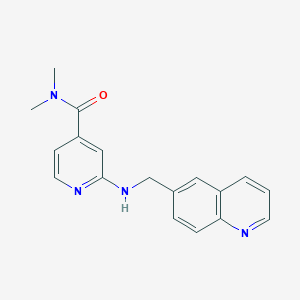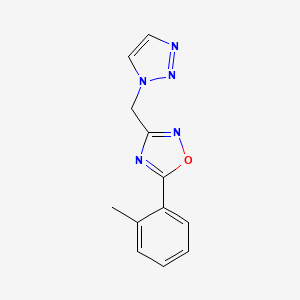
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide, also known as DMQX, is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the NMDA receptor, which plays a crucial role in the brain's synaptic plasticity and memory formation. In
作用机制
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor-mediated excitotoxicity, this compound can protect neurons from damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can enhance synaptic plasticity and improve learning and memory. At high concentrations, this compound can induce seizures and neurotoxicity. This compound has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for the NMDA receptor, its water solubility, and its stability in solution. However, this compound also has some limitations, such as its potential toxicity at high concentrations, its short half-life in vivo, and its limited bioavailability.
未来方向
There are several future directions for the research on N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide. One direction is to explore the therapeutic potential of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to investigate the role of this compound in pain perception and addiction. Additionally, the development of new this compound analogs with improved pharmacokinetic properties and selectivity for the NMDA receptor could lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a potent antagonist of the NMDA receptor that has been widely used in scientific research to study the role of the receptor in various physiological and pathological conditions. Its synthesis method has been optimized over the years, and it has several advantages and limitations for lab experiments. This compound has various biochemical and physiological effects, and its future directions include the exploration of its therapeutic potential in neurodegenerative diseases and the development of new this compound analogs.
合成方法
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of quinoline with pyridine-4-carboxylic acid, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of this compound.
科学研究应用
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity, which is implicated in many neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. This compound has also been used to study the role of the NMDA receptor in pain perception, learning, and memory.
属性
IUPAC Name |
N,N-dimethyl-2-(quinolin-6-ylmethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-22(2)18(23)15-7-9-20-17(11-15)21-12-13-5-6-16-14(10-13)4-3-8-19-16/h3-11H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKDAXOEOQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)

![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)
![N-methyl-N-[(6-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7632923.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)
![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)